Gypenoside XVII

Catalog No.
S887952
CAS No.
80321-69-3
M.F
C48H82O18
M. Wt
947.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gypenoside XVII

CAS Number

80321-69-3

Product Name

Gypenoside XVII

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3

InChI Key

ZRBFCAALKKNCJG-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

Anti-inflammatory Properties

Studies suggest that Gypenoside XVII may possess anti-inflammatory properties. Researchers compared its activity to its precursor, ginsenoside Rb1. Gypenoside XVII demonstrated a stronger ability to inhibit the production of inflammatory markers like TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory drug []. Additionally, Gypenoside XVII exhibited a higher efficacy in reducing ear edema in mice compared to ginsenoside Rb1, further supporting its anti-inflammatory potential in vivo [].

Gypenoside XVII, also known as Gypenoside GP-17, is a bioactive compound primarily derived from the plant Gynostemma pentaphyllum. This compound belongs to a class of saponins known as gypenosides, which are characterized by their complex glycosidic structures. Gypenoside XVII has garnered attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its molecular formula is C48H82O23C_{48}H_{82}O_{23}, with a molecular weight of approximately 947.2 g/mol .

Gypenoside XVII can be synthesized from its precursor, Ginsenoside Rb1, through enzymatic hydrolysis. This transformation involves the removal of a glucose moiety from the C-3 position of the aglycone structure of Ginsenoside Rb1, facilitated by specific glycoside hydrolases such as BdbglB from Bacteroides dentium . The chemical reaction can be summarized as follows:

Ginsenoside Rb1BdbglBGypenoside XVII+Glucose\text{Ginsenoside Rb1}\xrightarrow{\text{BdbglB}}\text{Gypenoside XVII}+\text{Glucose}

This reaction highlights the structural modifications that lead to the formation of Gypenoside XVII.

Gypenoside XVII exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various models .
  • Neuroprotective Properties: Research indicates that Gypenoside XVII can reduce synaptic glutamate release and protect against excitotoxic injury in rat models. It also alleviates neurological dysfunction in conditions like cerebral infarction .
  • Antidepressant-like Effects: Gypenoside XVII has been found to mitigate depression-like behaviors in animal models by regulating complement C3 signaling pathways and inhibiting microglial activation .
  • Cardioprotective Effects: It has demonstrated potential in reducing lipid deposition and inflammatory responses in macrophages, suggesting benefits for cardiovascular health .

The synthesis of Gypenoside XVII can be achieved through several methods:

  • Enzymatic Hydrolysis: The most common method involves using recombinant enzymes such as BdbglB to hydrolyze Ginsenoside Rb1 into Gypenoside XVII. This method is preferred due to its specificity and efficiency in producing high yields of the desired compound without extensive purification steps .
  • Chemical Synthesis: Although less common, chemical synthesis routes may also be explored, focusing on constructing the glycosidic bonds characteristic of gypenosides.
  • Plant Extraction: Direct extraction from Gynostemma pentaphyllum is another method, although this may yield lower concentrations compared to enzymatic methods.

Research on Gypenoside XVII's interactions reveals its complex mechanisms of action:

  • Calcium Channel Modulation: Studies indicate that Gypenoside XVII inhibits calcium-dependent glutamate release by interacting with N-type and P/Q-type calcium channels, suggesting its role in modulating synaptic transmission .
  • MicroRNA Regulation: It has been shown to influence microRNA expression, particularly miR-21, which plays a crucial role in neuronal survival and inflammation regulation during spinal cord injuries .

Several compounds are structurally or functionally similar to Gypenoside XVII. Here are some notable examples:

Compound NameSource PlantKey ActivitiesUnique Features
Ginsenoside Rb1Panax ginsengAnti-inflammatory, immunomodulatoryPrecursor to Gypenoside XVII
Ginsenoside RdPanax ginsengNeuroprotective, cardioprotectiveHas different glycosidic linkages
Gypenoside IGynostemma pentaphyllumAntioxidant, anti-agingExhibits strong antioxidant activity
Oleanolic AcidVarious plantsAnti-inflammatory, hepatoprotectiveSimple triterpenoid structure
ProtopanaxadiolPanax ginsengAnti-cancer, immunomodulatoryAglycone form of various ginsenosides

Gypenoside XVII stands out due to its specific combination of neuroprotective and anti-inflammatory effects, making it a subject of interest for further research into therapeutic applications.

Molecular Identity

Molecular Formula (C48H82O18)

Gypenoside XVII possesses the molecular formula C48H82O18, representing a complex tetracyclic triterpenoid saponin with extensive glycosylation [1] [2]. This molecular composition indicates the presence of 48 carbon atoms, 82 hydrogen atoms, and 18 oxygen atoms, reflecting the compound's substantial molecular complexity and multiple functional groups [3]. The high oxygen content is primarily attributed to the presence of multiple hydroxyl groups and three sugar moieties attached to the aglycone backbone [4].

Molecular Weight (947.2 g/mol)

The molecular weight of Gypenoside XVII is precisely determined as 947.2 grams per mole, with various analytical sources confirming values ranging from 947.15 to 947.2 g/mol [1] [3] [5]. This substantial molecular weight places Gypenoside XVII among the larger naturally occurring triterpenoid saponins, reflecting its complex glycosylated structure [6]. The molecular weight has been consistently verified through multiple analytical techniques including electrospray ionization mass spectrometry and high-resolution mass spectrometry [7].

ParameterValue
Molecular FormulaC₄₈H₈₂O₁₈
Molecular Weight (g/mol)947.2
CAS Number80321-69-3
PubChem CID44584555

IUPAC Nomenclature

The complete IUPAC nomenclature for Gypenoside XVII is (3β,12β)-20-{[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl β-D-glucopyranoside [1] [2]. This systematic name precisely describes the stereochemical configuration at positions 3β and 12β, the glycosylation pattern at the C-20 position with a disaccharide unit, and the monosaccharide attachment at the C-3 position [4]. Alternative nomenclature includes the more descriptive name 3β-(β-D-glucopyranosyloxy)-12β-hydroxydammar-24-en-20-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside [8].

Structural Characteristics

Tetracyclic Triterpenoid Framework

Gypenoside XVII exhibits a characteristic tetracyclic triterpenoid framework that forms the core structural foundation of the molecule [9] [10]. This tetracyclic system consists of four fused rings designated as rings A, B, C, and D, which constitute the fundamental dammarane skeleton [11]. The tetracyclic framework is characterized by specific stereochemical features including a β-methyl group at C-8, β-hydrogen at C-13, and α-methyl group at C-14 [11]. The compound contains 25 defined stereocenters throughout its structure, contributing to its complex three-dimensional architecture [2].

Dammarane-type Backbone Configuration

The dammarane-type backbone configuration of Gypenoside XVII represents a specific subclass of tetracyclic triterpenoids with distinctive structural features [12] [4]. This backbone is characterized by the presence of a β-side chain at C-17 and specific hydroxylation patterns at positions 3β, 12β, and 20 pro-S [1]. The dammarane framework includes a double bond introduced at the C-24/C-25 position, contributing to the compound's structural rigidity and biological activity [1] [4]. The stereochemical configuration follows the standard dammarane pattern with specific orientations that distinguish it from other triterpenoid classes [11].

Glycosylation Patterns and Sugar Moieties

Gypenoside XVII displays a distinctive glycosylation pattern featuring three sugar units distributed across two attachment points on the aglycone [4] [13]. At the C-3 position, a single β-D-glucopyranosyl moiety is attached through a glycosidic bond [4]. The C-20 position carries a more complex disaccharide unit consisting of β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, where two glucose molecules are connected through a 1→6 glycosidic linkage [4] [13]. This specific glycosylation pattern distinguishes Gypenoside XVII from its structural isomers and contributes significantly to its physicochemical properties and biological activities [14].

Structural FeatureDescription
Core FrameworkTetracyclic triterpenoid dammarane-type backbone
Stereochemistry Configuration3β,12β configuration with β-methyl at C-8, β-H at C-13, α-methyl at C-14
Hydroxyl Group PositionsHydroxyl groups at 3β, 12β, and 20 pro-S positions
C-3 Sugar AttachmentSingle β-D-glucopyranosyl moiety
C-20 Sugar Attachmentβ-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide
Double Bond PositionC-24/C-25 double bond
Total Stereocenters25 defined stereocenters

Physicochemical Properties

Solubility Profile

Gypenoside XVII demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the combination of hydrophobic aglycone and hydrophilic sugar moieties [8] [15]. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 60 to 100 milligrams per milliliter [3] [16] [17]. In dimethyl formamide, the solubility reaches approximately 10 milligrams per milliliter [8]. The compound shows good solubility in polar protic solvents including methanol and ethanol, while demonstrating solubility in water and hot water systems [15]. However, Gypenoside XVII remains sparingly soluble in aqueous buffer systems and is insoluble in non-polar organic solvents such as diethyl ether, chloroform, and benzene [8] [15].

Stability Characteristics

The stability profile of Gypenoside XVII reveals important characteristics for storage and handling protocols [3] [8]. The compound exhibits hygroscopic properties, readily absorbing moisture from the environment, which necessitates careful storage conditions [15] [17]. Under appropriate storage conditions at -20°C with protection from light and moisture, Gypenoside XVII maintains stability for at least four years [8]. The compound demonstrates thermal stability with a melting point exceeding 183°C, at which point decomposition occurs [15]. The predicted boiling point is 1013.5±65.0°C, though this value represents theoretical calculations rather than experimental observations [15]. Stock solutions prepared in appropriate solvents can be stored at -20°C for several months when properly sealed and protected from repeated freeze-thaw cycles [17].

PropertyValue
AppearanceWhite crystalline powder
Melting Point>183°C (decomposition)
Specific Rotation [α]+18.3° (c=0.30, MeOH)
Predicted pKa12.90±0.70
Density (predicted)1.38 g/cm³
Solubility in DMSO≥60-100 mg/mL
Solubility in WaterSoluble, sparingly soluble in aqueous buffers
StabilityHygroscopic, stable at -20°C, ≥4 years

Spectroscopic Analysis

NMR Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Gypenoside XVII through both proton and carbon-13 NMR analysis [3] [13]. Proton NMR spectroscopy reveals characteristic signals consistent with the dammarane triterpenoid structure, including distinctive patterns for the tetracyclic framework and attached sugar moieties [13]. The spectrum displays specific resonances for the various methyl groups, hydroxyl protons, and anomeric protons of the glucose units [13]. Carbon-13 NMR analysis confirms the tetracyclic carbon framework and provides detailed information about the carbon environments throughout the molecule [13]. The NMR data consistently supports the proposed structure and stereochemical assignments, with all spectroscopic parameters aligning with the expected values for dammarane-type triterpenoids [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Gypenoside XVII reveals distinctive fragmentation patterns that provide structural confirmation and differentiation from isomeric compounds [7] [18]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks, including the [M-H]⁻ ion at m/z 946 and the [M+HCOO]⁻ ion at m/z 991 [18]. Collision-induced dissociation mass spectrometry produces a characteristic type b fragmentation pattern, with the major fragment ion being the lithiated disaccharide ion observed at m/z 349 [7]. This fragmentation behavior is particularly significant for distinguishing Gypenoside XVII from its structural isomer ginsenoside Rd, as the latter shows a predominant type b* fragment ion pattern [7]. The sequential loss of sugar moieties is clearly observed in the mass spectrum, with characteristic mass differences of 162 daltons corresponding to individual glucose units [18].

Analytical TechniqueKey Findings
NMR (¹H)Consistent with dammarane structure, sugar proton signals
NMR (¹³C)Tetracyclic carbon framework confirmed
Mass Spectrometry (ESI-MS)[M-H]⁻ ion at m/z 946, [M+HCOO]⁻ at m/z 991
Mass Spectrometry (CID-MS)Type b fragmentation pattern, lithiated disaccharide ion at m/z 349
HPLC Detection Wavelength203 nm for HPLC detection

Structure-Activity Relationship Parameters

The structure-activity relationship parameters of Gypenoside XVII reveal critical molecular features that influence its biological properties and pharmacological activities [19] [20]. The specific stereochemical configuration at positions 3β and 12β is essential for biological activity, as demonstrated by comparative studies with related compounds [19]. The presence of hydroxyl groups at positions 3β, 12β, and 20 pro-S contributes significantly to the compound's interaction with biological targets [20]. The glycosylation pattern plays a crucial role in determining bioavailability and cellular uptake, with the specific arrangement of sugar moieties at C-3 and C-20 positions influencing pharmacokinetic properties [14] [19].

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

12

Exact Mass

946.55011576 g/mol

Monoisotopic Mass

946.55011576 g/mol

Heavy Atom Count

66

Melting Point

179 - 181 °C

Wikipedia

Gypenoside XVII

Dates

Modify: 2023-08-16

Explore Compound Types